methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
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Overview
Description
Methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes a naphthalene ring and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves the condensation of naphthalen-1-ylmethylidene with a diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Naphthalene derivatives: Compounds with similar naphthalene ring structures.
Diazinane derivatives: Compounds with similar diazinane ring structures.
Uniqueness
Methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is unique due to its specific combination of naphthalene and diazinane rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(5E)-5-(naphthalen-1-ylmethylidene)-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-30-22(28)15-9-11-17(12-10-15)25-21(27)19(20(26)24-23(25)29)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-13H,1H3,(H,24,26,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDYQXIQXKTNMP-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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